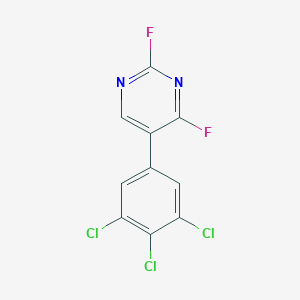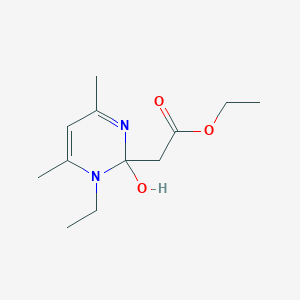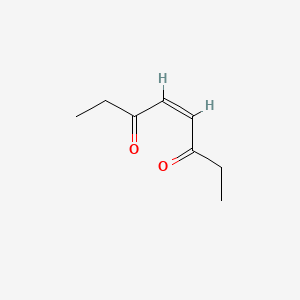
(Z)-Oct-4-ene-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Oct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-4-ene-3,6-dione typically involves the aldol condensation of suitable precursors. One common method is the reaction between 4-octanone and an aldehyde under basic conditions, followed by dehydration to form the double bond. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Oct-4-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in this compound can participate in addition reactions, leading to substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(Z)-Oct-4-ene-3,6-dione has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (Z)-Oct-4-ene-3,6-dione exerts its effects involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and other reactions, which can modify biological molecules and pathways. The specific pathways involved depend on the context of its use, such as in enzyme-catalyzed reactions or as a synthetic intermediate.
Vergleich Mit ähnlichen Verbindungen
(E)-Oct-4-ene-3,6-dione: The geometric isomer with a trans configuration of the double bond.
Octane-3,6-dione: A saturated analog without the double bond.
Hex-4-ene-3,6-dione: A shorter-chain analog with similar functional groups.
Uniqueness: (Z)-Oct-4-ene-3,6-dione’s unique combination of a double bond and two ketone groups in a specific geometric configuration gives it distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic applications where specific reactivity is required.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(Z)-oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
GDUNUVQVVHHADI-WAYWQWQTSA-N |
Isomerische SMILES |
CCC(=O)/C=C\C(=O)CC |
Kanonische SMILES |
CCC(=O)C=CC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
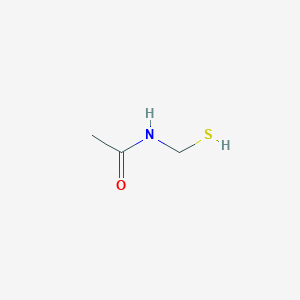

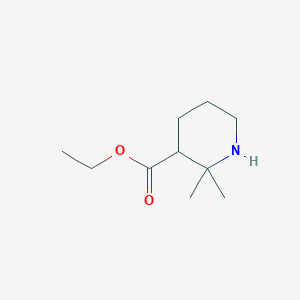
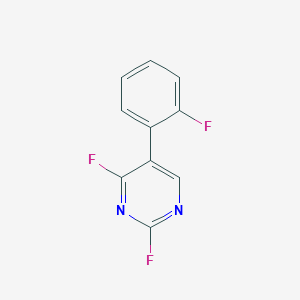
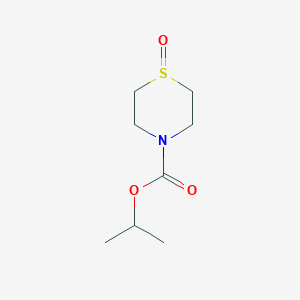
![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)

